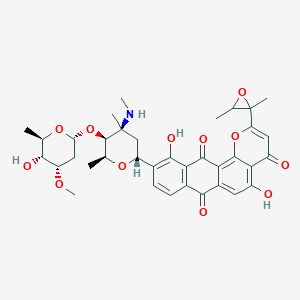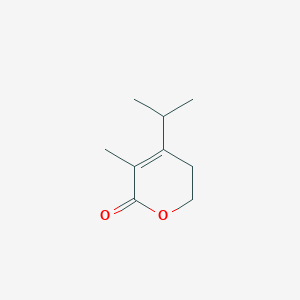
5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one is a chemical compound that belongs to the class of pyranones . It is generally found in cigarette smoke, Maillard reaction products, sugar degradation products, and natural extracts . Structurally, it belongs to the class of pyranone compounds, most of which have a caramel-like aroma . Compared with maltol and other caramel-flavored substances, 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one has better water solubility and presents a more prominent “sweet taste” in taste . It is significantly positively correlated with the “sweetness” of smoke, can significantly enhance the sweet return of cigarette smoke, and highlight the “sweet” and “moist” taste characteristics of cigarettes .
Synthesis Analysis
The synthesis of 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one involves the reflux of glucose and pyridine in ethanol under the introduction of argon . Acetic acid is added and further heated, then the concentrated reaction solution is diluted with water and extracted with EtOAc to obtain γ-pyranone . The crude product is purified by column chromatography (silica gel) and high vacuum distillation . Finally, the product is recrystallized from hexane to obtain the title compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one .Molecular Structure Analysis
The molecular formula of 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one is C6H8O4 . The molecular weight is 144.13 . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one include a melting point of 75 - 78°C, a predicted boiling point of 281.1±40.0 °C, and a predicted density of 1.482±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid and has a pale yellow to pale beige color . It is moisture sensitive .Future Directions
As consumers’ concerns about the potential adverse effects of synthetic dyes continue to increase, 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one, as a natural alternative to some synthetic dyes, has been approved for use as a food coloring agent in several countries . This suggests potential future directions for the use of this compound in food and other industries.
properties
IUPAC Name |
5-methyl-4-propan-2-yl-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-4-5-11-9(10)7(8)3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSRFGVOALLHTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCOC1=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

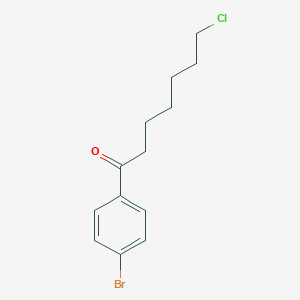
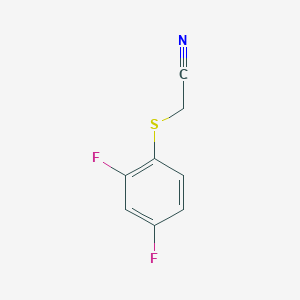
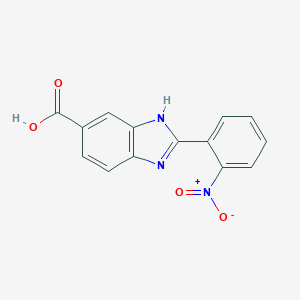
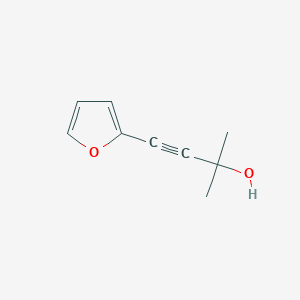
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
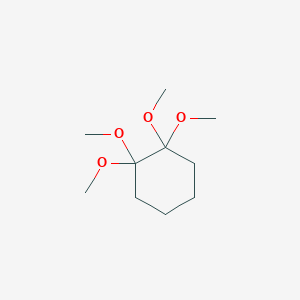
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
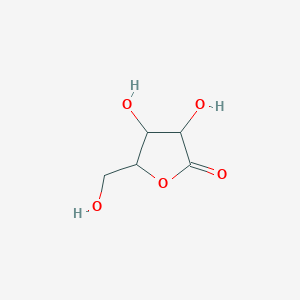

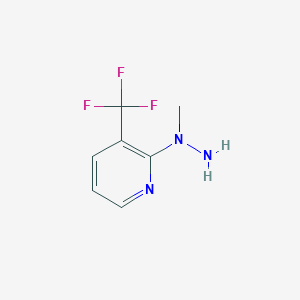
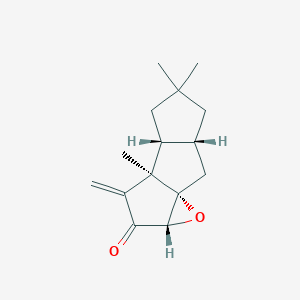
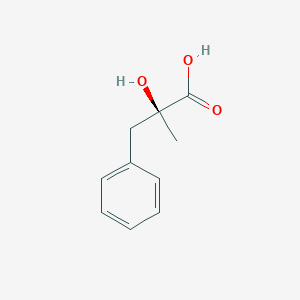
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
